2-Chloro-3-(3-methoxypropoxy)aniline
Description
2-Chloro-3-(3-methoxypropoxy)aniline is an aromatic amine derivative characterized by a chloro substituent at the 2-position and a 3-methoxypropoxy group at the 3-position of the aniline ring. This compound is structurally tailored to combine the electron-donating effects of the methoxypropoxy group with the steric and electronic influences of the chlorine atom, making it relevant in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-chloro-3-(3-methoxypropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-3-7-14-9-5-2-4-8(12)10(9)11/h2,4-5H,3,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTYISLMNFIPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC(=C1Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-3-(3-methoxypropoxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloroaniline with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-Chloro-3-(3-methoxypropoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic aromatic substitution reaction with an amine can yield a substituted aniline derivative.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-3-(3-methoxypropoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, 2-Chloro-3-(3-methoxypropoxy)aniline is explored for its potential as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique chemical structure allows for modifications that enhance the properties of these materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-methoxypropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes.
The molecular targets and pathways involved depend on the specific application and context of use. In biological systems, the compound’s effects are mediated through its interactions with cellular components, leading to changes in gene expression, signal transduction, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include:
3-Chloro-2-(3-phenylpropoxy)aniline (): Substituents: Chloro at 3-position, 3-phenylpropoxy at 2-position. Key Differences: Replacement of the methoxypropoxy group with a phenylpropoxy chain increases hydrophobicity (logD = calculated ~5.5 vs.
Key Differences: Absence of chlorine reduces electron-withdrawing effects, likely enhancing nucleophilic reactivity at the amino group. Molecular weight (181.23 g/mol) is lower compared to the chloro-substituted analog .
2-Chloro-5-(trifluoromethyl)aniline ():
- Substituents : Chloro at 2-position, trifluoromethyl at 5-position.
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, which may alter regioselectivity in electrophilic substitution reactions compared to methoxypropoxy-substituted analogs .
Physicochemical Properties
Key Observations :
- The methoxypropoxy group enhances hydrophilicity compared to phenylpropoxy analogs, improving aqueous solubility.
- Chlorine substitution increases molecular weight and may stabilize the compound against oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
